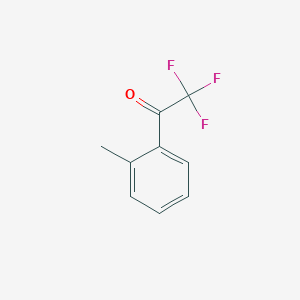

2'-Methyl-2,2,2-trifluoroacetophenone

説明

Significance of Trifluoromethyl Ketones in Modern Synthetic Chemistry

Trifluoromethyl ketones (TFMKs) are a class of organic compounds characterized by a trifluoromethyl (CF3) group bonded to a carbonyl carbon. ontosight.ai This structural motif confers unique chemical and physical properties that distinguish them from their non-fluorinated analogs. The high electronegativity of the fluorine atoms in the trifluoromethyl group makes the carbonyl carbon more electrophilic, enhancing its reactivity towards nucleophiles. ontosight.ai This heightened reactivity makes TFMKs valuable intermediates in a variety of chemical transformations.

Role of Fluorinated Organic Compounds in Drug Discovery and Agrochemicals

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, a strategy widely employed in both drug discovery and the development of new agrochemicals. beilstein-journals.orgccspublishing.org.cn The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in the efficacy, stability, and bioavailability of bioactive compounds. tandfonline.comccspublishing.org.cn

Similarly, in the agrochemical sector, fluorinated compounds have revolutionized pest management. acs.org The inclusion of fluorine can lead to enhanced biological activity, selectivity, and stability of herbicides, insecticides, and fungicides. numberanalytics.com This has resulted in the development of more potent and environmentally benign crop protection agents. numberanalytics.comnumberanalytics.com The market for fluorinated agrochemicals has seen substantial growth, with a large proportion of newly approved pesticides containing fluorine. acs.org The use of fluorinated building blocks is a dominant approach in the synthesis of these complex molecules. tandfonline.com

Overview of 2'-Methyl-2,2,2-trifluoroacetophenone as a Building Block

This compound is a specific trifluoromethyl ketone that has emerged as a valuable building block in organic synthesis. chemimpex.com Its structure, featuring a trifluoromethyl ketone attached to a toluene (B28343) ring, provides a versatile scaffold for the construction of more complex molecules. This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The presence of the trifluoromethyl group can significantly enhance the biological activity of the resulting compounds. chemimpex.com

The reactivity of the ketone group allows for a wide range of chemical transformations, enabling chemists to introduce diverse functionalities. Researchers in medicinal chemistry and material science appreciate its role in the development of novel drug candidates and advanced materials. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDBQYFKARISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531113 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-39-9 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Methyl 2,2,2 Trifluoroacetophenone Analogues

Catalytic Oxidation Reactions Utilizing Trifluoroacetophenones

Trifluoroacetophenones, including 2'-Methyl-2,2,2-trifluoroacetophenone, have emerged as effective organocatalysts for various oxidation reactions, offering a metal-free and environmentally friendly alternative to traditional methods. nih.govorganic-chemistry.orgresearchgate.net These reactions typically utilize hydrogen peroxide (H₂O₂) as a green oxidant. organic-chemistry.orgorganic-chemistry.org

Epoxidation of Alkenes

2,2,2-Trifluoroacetophenone (B138007) has been identified as a highly efficient organocatalyst for the epoxidation of a wide range of alkenes. organic-chemistry.orgnih.govacs.org This method is noted for its mild and fast reaction conditions, high to quantitative yields, and low catalyst loadings (2–5 mol%). organic-chemistry.orgacs.org The reaction is effective for mono-, di-, and trisubstituted olefins and is chemoselective. organic-chemistry.orgacs.orgacs.org

The proposed mechanism involves the formation of a peroxycarboximidic acid intermediate. organic-chemistry.orgacs.org In an aqueous environment, the trifluoroacetophenone exists predominantly in its hydrate (B1144303) form. This hydrate reacts with hydrogen peroxide and acetonitrile (B52724) to generate the active oxidant species, which is believed to be a dioxirane. acs.orglookchem.com Control experiments have shown that the reaction does not proceed via radical intermediates. organic-chemistry.orgacs.orgacs.org The fine-tuning of the catalyst activation and reaction conditions, including the use of a buffer solution, is crucial for the high efficiency of this protocol. acs.org

Oxidation of Tertiary Amines and Azines

Polyfluoroalkyl ketones, with 2,2,2-trifluoroacetophenone being a prime example, serve as potent organocatalysts for the oxidation of tertiary amines and azines to their corresponding N-oxides. nih.govresearchgate.netlookchem.com This process is characterized by its high chemoselectivity and yields, employing 10 mol% of the catalyst and hydrogen peroxide as the oxidant. nih.govresearchgate.net The reaction is considered environmentally friendly and proceeds under mild conditions. nih.govresearchgate.net

The mechanism is thought to involve the in-situ formation of active oxidant species like perhydrates and dioxiranes from the ketone and hydrogen peroxide. lookchem.com The hydrate of the trifluoroacetophenone reacts with H₂O₂ and acetonitrile to form a perhydrate, which then generates the active oxidizing species that converts the tertiary amine or azine to its N-oxide while regenerating the catalyst. lookchem.com

Asymmetric Reduction Reactions

The asymmetric reduction of trifluoroacetophenones is a key method for producing chiral trifluoromethyl-containing alcohols, which are valuable building blocks in medicinal chemistry. Various catalytic systems have been developed to achieve high enantioselectivity in these reductions.

One notable approach involves the use of electronically tuned Corey-Bakshi-Shibata (CBS) catalysts for the borane (B79455) reduction of α,α,α-trifluoroacetophenone. rsc.org Due to the high reactivity of trifluoroacetophenone towards non-catalytic reduction by borane, a highly Lewis acidic CBS catalyst is required to ensure the reaction proceeds through a catalyst-substrate adduct, leading to high enantioselectivity. rsc.org By modifying the substituent on the boron atom of the CBS catalyst, enantiomeric excesses of up to 90% have been achieved. rsc.org

Biocatalytic methods have also been successfully employed. For instance, alcohol dehydrogenases (ADHs) have been used for the asymmetric reduction of 2,2,2-trifluoroacetophenone, yielding the corresponding (S)-alcohol with high enantioselectivity. nih.gov Additionally, electrochemically promoted asymmetric transfer hydrogenation using chiral ruthenium complexes has been shown to produce (R)-α-(trifluoromethyl)benzyl alcohol in high yield and enantiomeric excess. researchgate.net

Nucleophilic Substitution Reactions in Halogenated Acetophenones

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile. masterorganicchemistry.comscience-revision.co.uk In halogenated acetophenones, the halogen atom can act as a leaving group. The reactivity of these compounds in nucleophilic substitution is influenced by the nature of the halogen, the position of substitution, and the presence of other functional groups.

For aryl halides, nucleophilic aromatic substitution typically requires either strongly electron-withdrawing groups on the aromatic ring or the use of very strong bases. libretexts.org The generally accepted mechanism for activated aryl halides is a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The strength of the carbon-halogen bond is a critical factor, with the C-F bond being the strongest and least reactive, and the C-I bond being the weakest and most reactive. chemguide.co.uk

Friedel-Crafts Alkylations with Trifluoromethyl Aryl Ketones

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org While classic Friedel-Crafts alkylations use alkyl halides or alkenes as alkylating agents with a Lewis acid catalyst, variations involving other electrophiles exist. wikipedia.orgorganic-chemistry.org

Trifluoromethyl aryl ketones, due to the strong electron-withdrawing nature of the trifluoromethyl group, can activate the carbonyl carbon for nucleophilic attack. This property has been exploited in Friedel-Crafts-type reactions. For example, a catalyst-free, site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones has been reported. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism where the thiophene (B33073) ring attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone. nih.gov

Studies on Catalyst Inactivation and Reaction Pathways

Understanding catalyst inactivation and reaction pathways is crucial for optimizing catalytic processes. In the context of reactions involving trifluoroacetophenone analogues, several factors can influence catalyst stability and reactivity.

In catalytic oxidations, the formation of inactive species or side reactions can lead to catalyst deactivation. For instance, in the epoxidation of alkenes using trifluoroacetophenone and H₂O₂, the stability of the active catalytic species is pH-dependent, and deviation from optimal conditions can affect the reaction outcome. acs.org

In asymmetric hydrogenations catalyzed by chiral metal complexes, deactivation can occur through various mechanisms, such as ligand loss, metal reduction, or the formation of inactive dimers. mdpi.com Product inhibition, where the reaction product binds to the catalyst and inhibits its activity, is another potential pathway for decreased catalytic efficiency. mdpi.com Mechanistic studies, often employing techniques like NMR spectroscopy, are essential for elucidating these complex reaction pathways and identifying key intermediates. researchgate.netnih.gov For example, in the trifluoroacetophenone-catalyzed oxidation of tertiary amines, NMR studies have helped to identify the perhydrate intermediate. lookchem.com

Applications of 2 Methyl 2,2,2 Trifluoroacetophenone in Interdisciplinary Research

Medicinal Chemistry and Pharmaceutical Development

2'-Methyl-2,2,2-trifluoroacetophenone and its parent compound, 2,2,2-trifluoroacetophenone (B138007), are versatile scaffolds in medicinal chemistry. The presence of the trifluoromethyl group is a key feature, as it can significantly enhance the biological activity of molecules. This group's electron-withdrawing nature and its ability to increase lipophilicity make it a valuable component in the design of novel drug candidates. Researchers utilize these compounds as key intermediates in the synthesis of a variety of pharmaceuticals, exploring new therapeutic avenues by targeting specific biological pathways.

This compound serves as a crucial building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its derivatives have been explored for a range of therapeutic applications. For instance, trifluoroacetophenone derivatives are employed in the preparation of compounds with potential anti-inflammatory and analgesic properties.

The synthesis of these complex molecules often involves multi-component reactions where the trifluoroacetophenone core is modified to generate a library of compounds for biological screening. These reactions can be catalyzed or occur under solvent-free conditions, offering efficient pathways to novel chemical entities with potential therapeutic value nih.govmdpi.com. For example, three-component reactions involving aldehydes/ketones, amines, and phosphites have been used to create compounds with anti-leishmanial potency nih.govmdpi.com.

The versatility of the trifluoroacetophenone structure allows for its incorporation into various heterocyclic systems, which are common motifs in many approved drugs. The biogenic synthesis of other valuable chemical intermediates, such as α-(trifluoromethyl)benzyl alcohol, can also be achieved through the whole-cell bioconversion of 2,2,2-trifluoroacetophenone, highlighting a greener approach to pharmaceutical manufacturing researchgate.net.

Table 1: Examples of Biologically Active Compounds Derived from Trifluoroacetophenone Scaffolds

| Compound Class | Synthetic Approach | Potential Biological Activity |

|---|---|---|

| α-Aminophosphonates | Kabachnik–Fields type three-component reaction | Anti-leishmanial |

| Tetrahydropyridines | One-pot pseudo-five-component synthesis | Anti-inflammatory |

| Chromenopyridines | Pseudo-four-component reaction | Anti-fibrotic |

The trifluoroacetyl group is a key pharmacophore in the design of potent enzyme inhibitors. Derivatives of trifluoroacetophenone have been synthesized and evaluated as inhibitors of various enzymes. One notable example is their activity against malonyl-CoA decarboxylase (MCD) nih.gov. In these inhibitors, the trifluoroacetyl group is thought to interact with the enzyme's active site in its hydrated form, similar to hexafluoroisopropanol analogs nih.gov.

Furthermore, 2,2,2-trifluoroacetophenone itself has shown inhibitory activity against acetylcholinesterase, an enzyme implicated in neurodegenerative diseases . This suggests potential neuroprotective applications for compounds derived from this scaffold . The development of these inhibitors often relies on rational drug design, utilizing structural information about the target enzyme to guide the synthesis of more potent and selective molecules mskcc.orgnih.gov.

Table 2: Enzymes Inhibited by Trifluoroacetophenone Derivatives

| Enzyme Target | Type of Inhibition | Therapeutic Area |

|---|---|---|

| Malonyl-CoA Decarboxylase (MCD) | Potent inhibition by 'reverse amide' analogs | Metabolic Diseases |

| Acetylcholinesterase | Inhibitory activity | Neurodegenerative Diseases |

The unique properties of the trifluoromethyl group have led to the exploration of trifluoroacetophenone derivatives as potential anticancer and anti-diabetic agents. For instance, trifluoromethyl thioxanthene derivatives, which can be synthesized from trifluoroacetophenone precursors, have demonstrated potent anticancer activity against HeLa cells mdpi.com.

In the context of diabetes, the inhibition of malonyl-CoA decarboxylase (MCD) by trifluoroacetophenone derivatives is of significant interest nih.gov. MCD plays a crucial role in fatty acid metabolism, and its inhibition can lead to a decrease in fatty acid oxidation and an increase in glucose utilization, which are beneficial effects in the treatment of type 2 diabetes.

The trifluoromethyl group in this compound significantly enhances its lipophilicity. This property is highly advantageous in drug formulation and delivery. Increased lipophilicity can improve a drug's ability to cross cell membranes, enhancing its absorption and distribution within the body. This can lead to improved bioavailability of active pharmaceutical ingredients (APIs).

Furthermore, the incorporation of a trifluoromethyl group can influence a drug's metabolic stability. By blocking sites of metabolism, the trifluoromethyl group can prolong the drug's half-life, leading to a more favorable pharmacokinetic profile. These characteristics make trifluoroacetophenone derivatives attractive for use in the development of advanced drug delivery systems designed to improve the therapeutic efficacy of various drugs.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For trifluoroacetophenone-based enzyme inhibitors, SAR studies have provided valuable insights. For example, in the case of MCD inhibitors, it was found that adding electron-withdrawing groups to the phenyl ring of the trifluoroacetophenone scaffold stabilizes the hydrated form of the trifluoroacetyl group, which enhances its interaction with the enzyme's active site nih.gov.

These studies guide medicinal chemists in making targeted modifications to the lead compound to improve its pharmacological properties. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can develop a deeper understanding of the key structural features required for optimal therapeutic effect.

Material Science and Polymer Chemistry

2,2,2-Trifluoroacetophenone is a valuable monomer in the synthesis of novel fluorinated polymers. These polymers often exhibit desirable properties such as high thermal stability and good film-forming capabilities . The incorporation of the trifluoromethyl group into the polymer backbone can significantly enhance the material's chemical resistance and thermal stability.

These fluoropolymers can be synthesized through methods like superacid-catalyzed polyhydroxyalkylation researchgate.net. This process allows for the creation of high molecular weight aromatic polymers. The resulting materials have potential applications in advanced technologies, such as in the formulation of specialized coatings and high-performance polymers with improved durability. The kinked structures that can be generated in these polymers can alter the conformation and architecture of the polymer chains, leading to unique material properties researchgate.net.

Table 3: Properties of Polymers Synthesized from 2,2,2-Trifluoroacetophenone

| Polymer Type | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| Aromatic 3F Polymers | Condensation with biphenyl, terphenyl, etc. | High average molecular weight, high thermal stability, good film-forming properties | Advanced coatings, high-performance materials |

Based on a comprehensive review of scientific literature, there is currently insufficient specific research data available for the chemical compound This compound (CAS Number: 341-39-9) to fully address the requested article outline.

The provided structure focuses on detailed applications in polymer synthesis, advanced materials, agrochemical research, catalysis, and fundamental organic chemistry. However, publicly accessible research and chemical databases primarily contain information on related, but structurally distinct, isomers such as 2,2,2-trifluoroacetophenone and 4'-Methyl-2,2,2-trifluoroacetophenone .

While this class of fluorinated acetophenones is indeed significant in the fields mentioned, the specific findings are associated with these other isomers. For instance, 2,2,2-trifluoroacetophenone is a known organocatalyst and a precursor in the synthesis of certain fluorinated polymers. Similarly, 4'-Methyl-2,2,2-trifluoroacetophenone is utilized as an intermediate in pharmaceutical and agrochemical research.

Adhering strictly to the prompt's requirement to focus solely on this compound prevents the inclusion of data from these related compounds. As no specific research findings for the 2'-methyl isomer in the requested application areas could be located, generating a scientifically accurate and thorough article according to the provided outline is not possible at this time.

Q & A

Q. What computational methodologies are recommended for analyzing the structural and electronic properties of 2,2,2-trifluoroacetophenone?

Density functional theory (DFT) calculations using the B3LYP functional and the 6-311++G(d,p) basis set are widely employed to optimize geometry, predict vibrational frequencies, and evaluate frontier molecular orbitals (HOMO-LUMO gaps). These methods align closely with experimental X-ray diffraction data, enabling comparative analysis of bond lengths, angles, and electronic distributions. For example, the CF3 group induces significant electron-withdrawing effects, lowering the LUMO energy compared to acetophenone, which enhances electrophilicity in reactions .

Q. What are the key physicochemical properties of 2,2,2-trifluoroacetophenone relevant to laboratory handling?

These properties inform solvent selection, storage conditions (e.g., refrigeration), and safety protocols (flammability, ventilation).

Advanced Research Questions

Q. How does the CF3 group in 2,2,2-trifluoroacetophenone influence stereoselective reduction outcomes?

The bulky CF3 group creates a steric environment that reverses enantioselectivity in carbonyl reductions. For instance, using chiral reducing agents like R-Alpine-Borane, 2,2,2-trifluoroacetophenone yields the (S)-enantiomer with 90% ee, contrasting with acetophenone derivatives. Transition-state modeling suggests the CF3 group occupies a larger spatial volume than the phenyl ring, dictating face selectivity. Experimental validation involves chiral HPLC or NMR to quantify ee, with reaction conditions (solvent, temperature) optimized for reproducibility .

Q. What role does 2,2,2-trifluoroacetophenone play in organocatalytic oxidation reactions?

As a green organocatalyst, it facilitates epoxidation and hydroxylation reactions via peroxidation intermediates. For example, in the presence of H2O2 and MeCN, it catalyzes the oxidation of alkenes to epoxides at room temperature. Mechanistic studies (kinetic isotope effects, DFT) suggest a radical pathway stabilized by the electron-deficient CF3 group. Yield optimization requires stoichiometric control of H2O2 (5 equiv) and base (K2CO3) to mitigate side reactions .

Q. How do electronic effects of the CF3 group compare to halogenated analogs in cross-coupling reactions?

Substitution with CF3 increases electrophilicity and stabilizes transition states in nucleophilic aromatic substitution. Comparative studies with chloro- or bromo-acetophenones reveal faster reaction kinetics for trifluoro derivatives in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic parameters (Hammett σₚ values) and frontier orbital analysis (DFT) quantify these effects, guiding ligand design for metal complexes .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for trifluoroacetophenone derivatives?

Divergent ee values arise from solvent polarity, reducing agent (e.g., Alpine-Borane vs. CBS catalysts), and CF3 flexibility. Systematic screening using design of experiments (DoE) identifies critical factors. For example, polar aprotic solvents (THF) enhance ee by stabilizing borane-ketone complexes, while bulky solvents (toluene) reduce selectivity. Cross-validation with computational docking models (e.g., Gaussian or ORCA) reconciles experimental and theoretical data .

Methodological Recommendations

- Stereochemical Analysis : Use chiral stationary-phase HPLC (e.g., Chiralpak IA) with UV detection for ee determination.

- Computational Validation : Compare DFT-derived infrared spectra with experimental FT-IR to validate vibrational modes .

- Safety Protocols : Adhere to UN 1224 guidelines for ketone storage; avoid exposure to ignition sources due to flammability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。